molecular formula C7H8BNO5 B1457742 5-Methoxy-2-nitrophenylboronic acid CAS No. 860033-98-3

5-Methoxy-2-nitrophenylboronic acid

Cat. No.: B1457742
CAS No.: 860033-98-3
M. Wt: 196.96 g/mol
InChI Key: FEKZDSKDGQNCNX-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 g/mol.

Mechanism of Action

Target of Action

5-Methoxy-2-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-Methoxy-2-nitrophenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are generally considered to be marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This enables the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild conditions and is tolerant of various functional groups . The stability of boronic acids and their esters can be affected by the presence of water . Therefore, the reaction conditions need to be carefully controlled to ensure the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues. Additionally, this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, affecting their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can affect its long-term impact on cellular function, as the degradation products may have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic processes can influence the compound’s overall efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation in different cellular compartments. Additionally, binding to plasma proteins can influence its distribution in the body, impacting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization of this compound can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions with biomolecules .

Preparation Methods

The synthesis of 5-Methoxy-2-nitrophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

5-Methoxy-2-nitrophenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methoxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

    Biology: The compound’s boronic acid group can interact with diols, making it useful in the design of sensors and probes for biological molecules.

    Medicine: Its potential in drug development is being explored, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

5-Methoxy-2-nitrophenylboronic acid can be compared with other boronic acids and esters, such as:

    Phenylboronic acid: A simpler boronic acid used in similar applications but lacks the methoxy and nitro substituents.

    4-Methoxyphenylboronic acid: Similar to this compound but without the nitro group.

    2-Nitrophenylboronic acid: Lacks the methoxy group but has similar reactivity due to the nitro group.

The uniqueness of this compound lies in its combination of methoxy and nitro groups, which confer distinct reactivity and properties compared to other boronic acids .

Properties

IUPAC Name

(5-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKZDSKDGQNCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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